3-{3-[(3-bromobenzyl)oxy]-4-methoxyphenyl}-2-cyano-N-cyclopropylacrylamide
Overview
Description
3-{3-[(3-bromobenzyl)oxy]-4-methoxyphenyl}-2-cyano-N-cyclopropylacrylamide is a useful research compound. Its molecular formula is C21H19BrN2O3 and its molecular weight is 427.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 426.05791 g/mol and the complexity rating of the compound is 596. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Bromophenols and Photodynamic Therapy
Research on compounds structurally related to 3-{3-[(3-bromobenzyl)oxy]-4-methoxyphenyl}-2-cyano-N-cyclopropylacrylamide has revealed their potential in photodynamic therapy. A study by Pişkin, Canpolat, & Öztürk (2020) discusses the synthesis of a zinc phthalocyanine derivative, highlighting its promising properties for cancer treatment in photodynamic therapy due to its high singlet oxygen quantum yield and appropriate photodegradation quantum yield.
Antibacterial Properties
Bromophenols, similar in structure to the compound , have been identified with antibacterial properties. Xu et al. (2003) isolated bromophenols from the marine red alga Rhodomela confervoides, demonstrating moderate to significant antibacterial activity against several bacterial strains.
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrase is another application area. Balaydın et al. (2012) synthesized bromophenol derivatives showing effective inhibition of human carbonic anhydrase II. These inhibitors could have potential therapeutic uses for conditions like glaucoma, epilepsy, and osteoporosis.
Anticancer Activities
Bromophenol derivatives, structurally akin to this compound, have been studied for their anticancer properties. Guo et al. (2018) synthesized a novel bromophenol derivative that showed significant anticancer activities against human lung cancer cell lines, indicating its potential as an anticancer drug.
Antioxidant Properties
Bromophenol derivatives also exhibit strong antioxidant properties. Li et al. (2011) isolated various bromophenols from the marine red alga Rhodomela confervoides, which demonstrated potent antioxidant activities, stronger than standard antioxidants like butylated hydroxytoluene and ascorbic acid.
Properties
IUPAC Name |
(E)-3-[3-[(3-bromophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-cyclopropylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O3/c1-26-19-8-5-14(9-16(12-23)21(25)24-18-6-7-18)11-20(19)27-13-15-3-2-4-17(22)10-15/h2-5,8-11,18H,6-7,13H2,1H3,(H,24,25)/b16-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBXPFGKDYESTA-CXUHLZMHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2CC2)OCC3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2CC2)OCC3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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